molecular formula C15H15ClF2N2O B2899599 5-chloro-N-(4,4-difluorocyclohexyl)-1H-indole-2-carboxamide CAS No. 2034386-79-1

5-chloro-N-(4,4-difluorocyclohexyl)-1H-indole-2-carboxamide

Cat. No.: B2899599
CAS No.: 2034386-79-1
M. Wt: 312.74
InChI Key: NLESCRKQRARWTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(4,4-difluorocyclohexyl)-1H-indole-2-carboxamide, also known as PF-04995274, is a novel and potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the degradation of endogenous cannabinoids, such as anandamide, which play important roles in various physiological processes. Inhibition of FAAH by PF-04995274 results in increased levels of endogenous cannabinoids, which has potential therapeutic applications in various diseases.

Mechanism of Action

5-chloro-N-(4,4-difluorocyclohexyl)-1H-indole-2-carboxamide inhibits FAAH by binding to the active site of the enzyme, thereby preventing the degradation of endogenous cannabinoids. This results in increased levels of endogenous cannabinoids, which can activate cannabinoid receptors and produce various physiological effects.
Biochemical and Physiological Effects
This compound has been shown to produce various biochemical and physiological effects in preclinical models. It has been shown to increase levels of endogenous cannabinoids, such as anandamide, in various tissues and organs. This results in activation of cannabinoid receptors, which can produce analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. Additionally, this compound has been shown to have neuroprotective effects in models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

5-chloro-N-(4,4-difluorocyclohexyl)-1H-indole-2-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of FAAH, which allows for specific modulation of endogenous cannabinoids. Additionally, this compound has been extensively studied in preclinical models, which provides a strong basis for further research.
However, there are also limitations to using this compound in lab experiments. It has poor solubility in water, which can limit its use in certain assays. Additionally, this compound has not yet been extensively studied in human clinical trials, which limits its potential therapeutic applications.

Future Directions

There are several future directions for research on 5-chloro-N-(4,4-difluorocyclohexyl)-1H-indole-2-carboxamide. One area of focus is the potential therapeutic applications of this compound in various diseases, such as chronic pain, anxiety disorders, and neurodegenerative diseases. Additionally, further research is needed to understand the long-term effects of this compound on endogenous cannabinoid levels and cannabinoid receptor activation. Finally, the development of more water-soluble derivatives of this compound could improve its potential for use in various assays.

Synthesis Methods

5-chloro-N-(4,4-difluorocyclohexyl)-1H-indole-2-carboxamide can be synthesized through a multi-step process involving various chemical reactions. The synthesis starts with the preparation of 5-chloro-1H-indole-2-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 4,4-difluorocyclohexylamine to obtain the desired product.

Scientific Research Applications

5-chloro-N-(4,4-difluorocyclohexyl)-1H-indole-2-carboxamide has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in various animal models. Additionally, this compound has been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Properties

IUPAC Name

5-chloro-N-(4,4-difluorocyclohexyl)-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClF2N2O/c16-10-1-2-12-9(7-10)8-13(20-12)14(21)19-11-3-5-15(17,18)6-4-11/h1-2,7-8,11,20H,3-6H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLESCRKQRARWTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC3=C(N2)C=CC(=C3)Cl)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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